molecular formula C24H23ClN4O B2358794 N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226432-09-2

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2358794
CAS No.: 1226432-09-2
M. Wt: 418.93
InChI Key: FDZNECQFRXKGHE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) to form an amide bond . This intermediate is then reacted with piperidine-1-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide group results in an amine derivative.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar in structure but with a hydroxyl group instead of an amide.

    N-cyclohexyl-4-methoxybenzamide: Lacks the piperidine and ethylamine components.

Uniqueness

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O/c1-15-3-6-22-20(11-15)23(18(13-26)14-27-22)29-9-7-17(8-10-29)24(30)28-19-5-4-16(2)21(25)12-19/h3-6,11-12,14,17H,7-10H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZNECQFRXKGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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